1,1-DIMETHYL-D6-UREA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

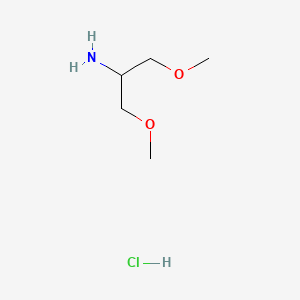

1,1-DIMETHYL-D6-UREA, also known as Dimethylurea (DMU), is a urea derivative used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity . It is used for the synthesis of caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others .

Synthesis Analysis

A simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method works equally well for large-scale synthesis of these systems without significant reduction in the yields .Molecular Structure Analysis

The molecular formula of this compound is C3H8N2O . The IUPAC name is N,N’-Dimethylurea . The molecular weight is 88.110 g·mol−1 .Chemical Reactions Analysis

Urea alcoholysis is a reversible reaction generating alkyl carbamate and ammonia as products . The reaction can be performed non-catalytically or in the presence of a catalyst .Physical And Chemical Properties Analysis

This compound is a colorless, waxy crystal . It is odorless and has a density of 1.142 g mL−1 . The melting point is 104.4 °C and the boiling point is 269.1 °C . It is soluble in water .Mecanismo De Acción

Safety and Hazards

1,1-DIMETHYL-D6-UREA is moderately toxic by the intraperitoneal route . It has experimental teratogenic and reproductive effects . When heated to decomposition, it emits toxic fumes of NOx . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Direcciones Futuras

1,1-DIMETHYL-D6-UREA is available for purchase as a stable isotope labelled product , indicating its potential use in research and development. Furthermore, the development of green and sustainable reaction media instead of using volatile organic solvents as well as corrosive and/or expensive catalysts is continuously attracting great attention from the scientific community .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 1,1-DIMETHYL-D6-UREA can be achieved through the reaction of dimethylamine-D6 with phosgene followed by reaction with ammonia.", "Starting Materials": ["Dimethylamine-D6", "Phosgene", "Ammonia"], "Reaction": [ "Step 1: React dimethylamine-D6 with phosgene to form N,N-dimethyl carbamoyl chloride-D6.", "Step 2: React N,N-dimethyl carbamoyl chloride-D6 with ammonia to form 1,1-DIMETHYL-D6-UREA." ] } | |

Número CAS |

1219802-32-0 |

Fórmula molecular |

C3H2D6N2O |

Peso molecular |

94.15 |

Sinónimos |

1,1-DIMETHYL-D6-UREA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)

![1-[(R)-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1148607.png)